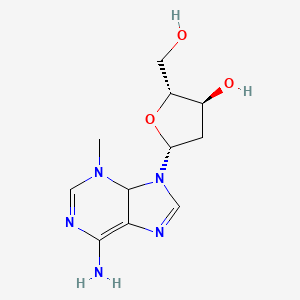

2'-Deoxy-3-methyladenosine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H17N5O3 |

|---|---|

Molecular Weight |

267.28 g/mol |

IUPAC Name |

(2R,3S,5R)-5-(6-amino-3-methyl-4H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C11H17N5O3/c1-15-4-14-10(12)9-11(15)16(5-13-9)8-2-6(18)7(3-17)19-8/h4-8,11,17-18H,2-3,12H2,1H3/t6-,7+,8+,11?/m0/s1 |

InChI Key |

KMIMBBFXBKSPKJ-STAMCERTSA-N |

Isomeric SMILES |

CN1C=NC(=C2C1N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O)N |

Canonical SMILES |

CN1C=NC(=C2C1N(C=N2)C3CC(C(O3)CO)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Synthesis of 2'-Deoxy-3-methyladenosine: A Technical Guide

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the chemical synthesis of 2'-Deoxy-3-methyladenosine, a critical molecule for studying DNA methylation and its biological consequences. Due to its inherent instability, the synthesis of this modified nucleoside presents unique challenges. This document details the established synthetic routes, provides experimental protocols, and summarizes key quantitative data to facilitate its preparation and use in research.

Introduction

This compound is a methylated purine derivative of 2'-deoxyadenosine. Methylation at the N3 position of adenine is a form of DNA damage that can block DNA replication.[1][2][3] The lability of the glycosidic bond in N3-methylated purines makes them susceptible to depurination, a process that can lead to mutations if not repaired.[1][2][3][4] The inherent instability of this compound has made its chemical synthesis and study challenging.[4][5] This guide focuses on the synthetic methodologies developed to overcome these challenges.

Synthetic Strategy: A Multi-Step Approach

The primary route for the synthesis of this compound, as pioneered by Fujii and his collaborators, involves a "fission and reclosure" strategy of the adenine ring system starting from 2'-deoxyadenosine.[4] This multi-step process is necessary because direct methylation of 2'-deoxyadenosine is not selective for the N3 position.

The general synthetic workflow is as follows:

Experimental Protocols

The following protocols are based on the methods described by Fujii et al.[4][5] and represent a key pathway for the synthesis of this compound.

1. Synthesis of N'-Benzyloxy-1-(2-deoxy-β-D-ribofuranosyl)-5-formamidoimidazole-4-carboxamidine

This initial step involves the chemical modification of the starting material, 2'-deoxyadenosine, to open the purine ring and introduce a benzyloxy group. This intermediate is crucial for the subsequent selective methylation.

2. Methylation of the Imidazole Intermediate

The imidazole derivative is then methylated. This step is critical for introducing the methyl group that will ultimately reside at the N3 position of the adenine ring.

3. Hydrogenolysis and Cyclization

Following methylation, the benzyloxy protecting group is removed by hydrogenolysis. This deprotection step is immediately followed by cyclization to reform the purine ring system, now with a methyl group at the N3 position, yielding the target molecule, this compound. The product is typically isolated as a p-toluenesulfonate salt to improve its stability.[4][5]

Quantitative Data

The synthesis of this compound is characterized by its multi-step nature and the instability of the final product. The following table summarizes key quantitative data associated with the stability of the synthesized nucleoside.

| Parameter | Value | Conditions | Reference |

| Half-life (depurination) | 2.7 min | pH 3.34, 25°C | [4] |

| Ring Opening | Occurs competitively with glycosidic hydrolysis | pH 8.98, 25°C | [4] |

Challenges and Considerations

The primary challenge in both the synthesis and handling of this compound is its instability. The glycosidic bond is highly susceptible to acid-catalyzed hydrolysis (depurination), and the pyrimidine portion of the purine ring is prone to opening under alkaline conditions.[4] Researchers must employ carefully controlled, mild conditions throughout the synthesis and purification processes. The final product is often generated and used in situ or stored as a more stable salt form under anhydrous conditions.

Due to these synthetic difficulties, researchers have also explored the use of stable analogues, such as 3-deaza-3-methyl-2'-deoxyadenosine, to study the biological effects of N3-methyladenine in DNA.[6]

Conclusion

The chemical synthesis of this compound is a complex but achievable process that is essential for studying the biological impact of this specific type of DNA damage. The "fission and reclosure" strategy provides a viable, albeit challenging, route to this unstable molecule. By understanding the detailed experimental protocols and the inherent chemical properties of the intermediates and final product, researchers can successfully prepare this compound for their investigations into DNA repair, replication, and mutagenesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Reactivity of N3-Methyl-2′-Deoxyadenosine in Nucleosome Core Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purines. XXXIV. : 3-Methyladenosine and 3-Methyl-2'-deoxyadenosine : Their Synthesis, Glycosidic Hydrolysis, and Ring Fission [jstage.jst.go.jp]

- 5. 3-Methyladenine nucleosides: their synthesis, ring opening, and glycosidic bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biosearchtech.com [biosearchtech.com]

An In-depth Technical Guide to the Physicochemical Properties of 2'-Deoxy-3-methyladenosine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the known and predicted physicochemical properties of 2'-Deoxy-3-methyladenosine, a modified nucleoside of significant interest in the fields of molecular biology and pharmacology. Due to its role as a DNA lesion, understanding its properties is crucial for research into DNA damage and repair mechanisms, as well as for the development of novel therapeutic agents.

Core Physicochemical Data

Quantitative data for this compound is not extensively available in publicly accessible literature. The following table summarizes key physicochemical properties, including predicted values derived from computational models. It is recommended that experimental validation of these properties be conducted for any application requiring precise values.

| Property | Value | Method/Source |

| Molecular Formula | C₁₁H₁₅N₅O₃ | - |

| Molecular Weight | 265.27 g/mol | - |

| Melting Point | Not available | Experimental determination required. |

| Boiling Point | Not available | Experimental determination required. |

| Aqueous Solubility | Not available | Experimental determination required. |

| pKa (predicted) | 4.2 ± 0.5 (most acidic), 9.8 ± 0.7 (most basic) | Chemicalize Prediction |

| logP (predicted) | -1.25 | Chemicalize Prediction |

Biological Significance and Repair Pathway

2'-Deoxy-3-methyladenine is primarily recognized as a form of DNA damage, often induced by alkylating agents. The presence of a methyl group at the N3 position of adenine disrupts the Watson-Crick base pairing, stalling DNA replication and transcription.[1] This lesion is predominantly repaired through the Base Excision Repair (BER) pathway.

The BER pathway is initiated by a specific DNA glycosylase, 3-methyladenine DNA glycosylase (also known as N-methylpurine DNA glycosylase or MPG), which recognizes and excises the damaged base.[1][2] This action creates an apurinic/apyrimidinic (AP) site in the DNA backbone. Subsequently, an AP endonuclease cleaves the phosphodiester bond 5' to the AP site. DNA polymerase then fills the gap with the correct nucleotide, and the nick is sealed by DNA ligase, restoring the integrity of the DNA strand.[1][2]

Experimental Protocols

For researchers requiring precise physicochemical data for this compound, the following established protocols for nucleoside analogues are recommended.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity. For nucleoside analogues, the capillary method using a digital melting point apparatus is standard.[3][4]

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[5]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.[3]

-

Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, to ensure accurate determination.[4]

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.[3] For a pure compound, this range should be narrow (0.5-1 °C).[3]

Aqueous Solubility Determination

Aqueous solubility is a critical parameter for any compound intended for biological or pharmaceutical applications. The shake-flask method is a common and reliable technique for determining the thermodynamic solubility of a compound.[6]

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[6][7]

pKa Determination

The acid dissociation constant (pKa) provides insight into the ionization state of a molecule at different pH values. UV-Vis spectrophotometry is a widely used method for determining the pKa of purine analogues, as the UV absorbance spectrum of the molecule changes with its protonation state.[8]

Methodology:

-

Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of this compound is prepared in a suitable solvent.

-

Spectral Measurement: A constant aliquot of the stock solution is added to each buffer solution, and the UV-Vis absorbance spectrum (typically 200-400 nm) is recorded for each sample.[8]

-

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have significantly different extinction coefficients is plotted against the pH.

-

pKa Calculation: The pKa is determined as the pH at which the inflection point of the resulting sigmoidal curve occurs. This can be calculated using the Henderson-Hasselbalch equation or by fitting the data to a suitable model.[8]

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug design, affecting absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most direct method for logP determination.[9][10]

Methodology:

-

System Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.[10]

-

Phase Separation: The two phases are allowed to separate completely.

-

Quantification: The concentration of this compound in each phase is determined using an appropriate analytical technique, such as HPLC or UV-Vis spectrophotometry.[9]

-

logP Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[11]

References

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. thinksrs.com [thinksrs.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. Aqueous Solubility Assay - Enamine [enamine.net]

- 7. Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. google.com [google.com]

- 11. youtube.com [youtube.com]

A Technical Guide to the Mechanisms of 3-Methyladenine (3-MA) Induced Cytotoxicity

Introduction

3-Methyladenine (3-MA) is a purine analogue widely utilized in cell biology research as a pharmacological inhibitor of autophagy. It has been instrumental in elucidating the role of autophagy in various physiological and pathological processes. Initially characterized by its ability to block autophagosome formation through the inhibition of class III phosphatidylinositol 3-kinase (PI3K-III/Vps34), 3-MA's biological effects are now understood to be far more complex. Emerging evidence reveals that 3-MA induces significant cytotoxicity through mechanisms that are often independent of its role in autophagy. In some contexts, the inhibition of basal autophagy may even be a cellular defense against 3-MA's toxic effects.

This technical guide provides an in-depth exploration of the multifaceted mechanisms underlying 3-MA-induced cytotoxicity. It is intended for researchers, scientists, and drug development professionals who use 3-MA as a research tool or are investigating its potential therapeutic applications. This document summarizes key signaling pathways, presents quantitative data on its cytotoxic effects, and provides detailed protocols for essential experiments.

Core Mechanisms of Action

While 3-MA is best known as an autophagy inhibitor, its cytotoxic effects are primarily driven by autophagy-independent pathways, including the induction of apoptosis and significant DNA damage.

Dual-Role in Autophagy Regulation

3-MA exhibits a complex, context-dependent effect on the autophagy pathway due to its inhibition of different classes of PI3K.

-

Inhibition of Autophagosome Formation: The canonical mechanism for autophagy inhibition by 3-MA is through its blockade of Vps34, the catalytic subunit of the class III PI3K complex. This complex is essential for the nucleation of the autophagosomal membrane by producing phosphatidylinositol 3-phosphate (PI3P). By inhibiting Vps34, 3-MA prevents the formation of the isolation membrane, thereby halting autophagy at an early stage.

-

Inhibition of Class I PI3K and Autophagy Promotion: 3-MA is not entirely specific to class III PI3K and also inhibits class I PI3K. The class I PI3K/Akt/mTOR signaling pathway is a major negative regulator of autophagy. Under nutrient-rich conditions, prolonged treatment with 3-MA can persistently inhibit class I PI3K, leading to the suppression of the mTORC1 complex. This relieves the inhibitory phosphorylation of the ULK1 complex, thereby promoting autophagy. This dual role necessitates careful interpretation of results, as the duration of treatment and nutrient status can alter 3-MA's ultimate effect on the autophagic process.

Caption: Dual inhibitory role of 3-Methyladenine on PI3K pathways.

Autophagy-Independent Cytotoxicity

Studies have demonstrated that the cell death induced by 3-MA is not a consequence of autophagy inhibition. In fact, cells deficient in essential autophagy genes, such as Fip200, show increased sensitivity to 3-MA-induced cell death, suggesting that basal autophagy acts as a protective mechanism against its toxicity.

A primary mechanism of 3-MA-induced cytotoxicity is the activation of the apoptotic cascade. This process is characterized by:

-

Caspase Activation: Treatment with 3-MA leads to the activation of effector caspases, such as caspase-3, and initiator caspases. This can be observed through the cleavage of caspase substrates like PARP and α-Fodrin.

-

BAX/BAK-Dependence: The cytotoxic effects are dependent on the pro-apoptotic proteins BAX and BAK, which are essential for mitochondrial outer membrane permeabilization.

-

Modulation of Bcl-2 Family Proteins: 3-MA can alter the balance of pro- and anti-apoptotic Bcl-2 family proteins. For instance, it has been shown to decrease the expression of the anti-apoptotic protein Bcl-2, further sensitizing cells to apoptosis.

Caption: Apoptotic pathway induced by 3-Methyladenine.

A critical, autophagy-independent cytotoxic mechanism of 3-MA is its function as a genotoxic agent.

-

Induction of DNA Damage: At concentrations typically used to inhibit autophagy (e.g., 10 mM), 3-MA induces massive DNA damage. This is marked by the phosphorylation of the histone variant H2A.X to form γ-H2A.X, a sensitive indicator of DNA double-strand breaks.

-

Correlation with Cell Death: The extent of DNA damage correlates directly with the decrease in cell viability, highlighting genotoxicity as a major driver of 3-MA's cell-killing effect.

Caption: Genotoxic effect of 3-Methyladenine leading to cell death.

Quantitative Data on 3-MA Induced Cytotoxicity

The cytotoxic effects of 3-MA are dose- and time-dependent and vary across different cell lines. The following table summarizes quantitative data from various studies.

| Cell Line | 3-MA Concentration | Treatment Duration | Observed Effect | Reference(s) |

| HEK293, HeLa, SH-SY5Y, A549 | 10 mM | 24 h | Cell viability reduced to < 40% | |

| MEF | 10 mM | 24 h | ~50% reduction in cell viability | |

| MDA-MB-231 | 5 mM | 48 h | Significant reduction in cell viability | |

| BE(2)-C Neuroblastoma | 10 mM | 48 h | Statistically significant decrease in cell viability | |

| HeLa | 5-10 mM | 24 h | Dose-dependent reduction in cell viability | |

| HT-29 | 10 mM | 48-72 h | Reduced resveratrol-induced apoptosis from 35-40% to 23-25% |

Key Experimental Protocols

Accurate assessment of 3-MA's effects requires robust and well-controlled experimental procedures.

Assessment of Cell Viability

a) MTT Assay

This colorimetric assay measures the metabolic activity of viable cells by assessing the reduction of yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.

-

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat cells with various concentrations of 3-MA and appropriate vehicle controls for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

b) AlamarBlue™ (Resazurin) Assay

This assay measures the reducing power of living cells to convert blue, non-fluorescent resazurin to pink, highly fluorescent resorufin.

-

Protocol:

-

Plate and treat cells as described for the MTT assay.

-

Add AlamarBlue™ reagent to each well (typically 1/10th of the culture volume).

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

-

Calculate cell viability based on the manufacturer's instructions, normalizing to control wells.

-

Measurement of Apoptosis

a) Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Protocol:

-

Treat cells with 3-MA for the desired duration.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend cells in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI, 50 µg/mL).

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each sample.

-

Analyze the cells by flow cytometry within one hour.

-

Annexin V(-) / PI(-): Viable cells

-

Annexin V(+) / PI(-): Early apoptotic cells

-

Annexin V(+) / PI(+): Late apoptotic/necrotic cells

-

-

b) Western Blotting for Cleaved Caspase-3 and PARP

This biochemical method confirms the activation of the executioner phase of apoptosis.

-

Protocol:

-

Lyse 3-MA-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel (e.g., 12% for caspases, 8% for PARP).

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against cleaved caspase-3 (17/19 kDa) and/or cleaved PARP (89 kDa) overnight at 4°C.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate. Include an antibody for a loading control (e.g., β-actin or GAPDH).

-

Analysis of Autophagic Flux

Measuring autophagic flux (the rate of autophagic degradation) is critical to distinguish between autophagy induction and blockage of lysosomal degradation.

-

Protocol:

-

Design four experimental groups: (1) Untreated control, (2) 3-MA treated, (3) Lysosomal inhibitor only (e.g., Bafilomycin A1, 100 nM), and (4) 3-MA + Lysosomal inhibitor.

-

Treat cells with 3-MA for the desired time. For the last 2-4 hours of the treatment, add the lysosomal inhibitor to groups 3 and 4.

-

Harvest cells and perform Western blotting as described above.

-

Probe the membrane for LC3 and p62/SQSTM1.

-

Interpretation:

-

An increase in the LC3-II band in the presence of a lysosomal inhibitor compared to its absence indicates active autophagic flux.

-

p62 is a cargo receptor degraded by autophagy; its accumulation suggests autophagy inhibition, while its degradation suggests activation.

-

By comparing the amount of LC3-II that accumulates in the presence of the lysosomal inhibitor (group 4 vs. group 2), one can quantify the autophagic flux.

-

-

Caption: Experimental workflow for measuring autophagic flux.

Detection of DNA Damage

a) Western Blotting for γ-H2A.X

This is a standard method to detect DNA double-strand breaks.

-

Protocol:

-

Treat cells with 3-MA (a positive control like etoposide is recommended).

-

Perform cell lysis, protein quantification, SDS-PAGE, and Western blotting as previously described.

-

Use a primary antibody specific for phosphorylated H2A.X at Ser139 (γ-H2A.X).

-

A band at ~15 kDa indicates the presence of DNA damage.

-

Normalize the signal to a total H2A.X antibody or a loading control.

-

Conclusion

The Genesis of a Lesion: A Technical History of 3-Methyladenine in DNA

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of 3-methyladenine (3-meA) as a DNA lesion fundamentally altered our understanding of DNA damage and repair. Initially identified as a product of the reaction between alkylating agents and nucleic acids, 3-meA was quickly recognized as a potent cytotoxic lesion that poses a significant barrier to DNA replication. This technical guide provides a comprehensive overview of the discovery, history, and biological significance of 3-meA. It details the key experiments that led to its identification, the elucidation of its primary repair pathway—Base Excision Repair (BER)—and the cellular consequences of its persistence, including S-phase arrest and apoptosis. This document serves as a core reference for professionals in biomedical research and drug development, offering detailed experimental protocols, quantitative data on lesion formation and repair, and visual representations of the key signaling pathways involved.

A Historical Perspective: The Discovery of 3-Methyladenine

The story of 3-methyladenine begins in the mid-20th century with the pioneering work of P.D. Lawley and P. Brookes, who investigated the mechanisms of action of alkylating agents, a class of compounds known for their mutagenic and carcinogenic properties. Their seminal research in the early 1960s provided the first evidence that these agents react with DNA, forming various adducts.

In a landmark 1963 paper, Brookes and Lawley demonstrated the reaction of alkylating agents with deoxyribonucleic acid, laying the groundwork for the identification of specific alkylated bases[1]. Subsequent work by Lawley and his colleagues led to the precise identification of 3-methyladenine as a significant product of the reaction of monofunctional alkylating agents, such as dimethyl sulfate (DMS) and methyl methanesulfonate (MMS), with adenine residues in DNA[2]. This discovery was crucial as it distinguished 3-meA from other methylated purines like 7-methylguanine, which was found to be the major product of these reactions but with different biological consequences.

Early studies established that 3-meA is a cytotoxic, rather than a mutagenic, lesion. Its presence in the DNA template was shown to be a potent blocker of DNA synthesis, leading to cell death if not repaired. This cytotoxic nature highlighted the importance of cellular mechanisms for the removal of this specific type of DNA damage.

Quantitative Insights into 3-Methyladenine Formation and Repair

The formation of 3-meA is a direct consequence of the chemical reaction between alkylating agents and the N3 position of adenine in DNA. The yield of 3-meA relative to other alkylated bases depends on the specific alkylating agent used.

| Alkylating Agent | Target DNA | Relative Yield of 3-Methyladenine | Other Major Products | Reference |

| Dimethyl sulfate (DMS) | In vitro | ~12% of total alkylation | 7-methylguanine (~67%) | [2] |

| Methyl methanesulfonate (MMS) | In vivo | Major cytotoxic lesion | 7-methylguanine, O6-methylguanine |

The repair of 3-meA is primarily carried out by the Base Excision Repair (BER) pathway, initiated by a specific class of enzymes called DNA glycosylases. The human enzyme responsible for recognizing and excising 3-meA is N-methylpurine DNA glycosylase (MPG), also known as alkyladenine DNA glycosylase (AAG).

| Enzyme | Substrate | K_m (nM) | k_cat (min⁻¹) | Reference |

| Human MPG (AAG) | 3-methyladenine | 9 | 10 | [3] |

| Human MPG (AAG) | 7-methylguanine | 29 | 0.38 | [3] |

Cellular Consequences of 3-Methyladenine Lesions

The persistence of 3-meA lesions in the genome triggers a cascade of cellular responses, primarily aimed at preventing the propagation of damaged DNA. These responses include cell cycle arrest and, if the damage is overwhelming, the induction of programmed cell death (apoptosis).

S-Phase Cell Cycle Arrest

The presence of 3-meA adducts in the DNA template poses a formidable block to the progression of the DNA replication machinery. This stalling of replication forks activates the DNA damage response (DDR), a complex signaling network that coordinates cell cycle progression with DNA repair. A key player in this response is the ATR (Ataxia Telangiectasia and Rad3-related) kinase. Upon sensing stalled replication forks, ATR activates its downstream effector kinase, Chk1. Activated Chk1 then phosphorylates and inactivates the Cdc25A phosphatase, which is required for the activation of cyclin-dependent kinases (CDKs) that drive S-phase progression. This leads to a temporary halt in the S-phase of the cell cycle, providing the cell with a window of opportunity to repair the DNA damage.

Apoptosis

If the extent of 3-meA damage is too severe for the cell to repair, the DDR can switch from a pro-survival to a pro-death signal, leading to the initiation of apoptosis. The signaling cascade leading to apoptosis in response to persistent 3-meA lesions often involves the activation of the intrinsic mitochondrial pathway. The accumulation of DNA damage can lead to the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. These proteins permeabilize the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway. Caspase-9 then activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

Key Experimental Protocols

Quantification of 3-Methyladenine in DNA by HPLC-MS/MS

This method allows for the highly sensitive and specific quantification of 3-meA in genomic DNA.

1. DNA Isolation and Digestion:

-

Isolate genomic DNA from cells or tissues using a standard phenol-chloroform extraction or a commercial kit.

-

Digest 10-20 µg of DNA to individual nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase. Incubate at 37°C for 2-4 hours.

2. Sample Preparation:

-

Precipitate proteins from the digested DNA sample by adding an equal volume of cold acetonitrile. Centrifuge at high speed to pellet the protein.

-

Transfer the supernatant containing the nucleosides to a new tube and dry it under a vacuum.

-

Reconstitute the dried nucleoside sample in a small volume (e.g., 100 µL) of the initial mobile phase for HPLC.

3. HPLC Separation:

-

Use a C18 reverse-phase HPLC column.

-

Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol.

-

A typical gradient might be: 0-5 min, 5% B; 5-15 min, 5-95% B; 15-20 min, 95% B; 20-25 min, 95-5% B; 25-30 min, 5% B.

4. Mass Spectrometry Detection:

-

Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

-

Monitor the specific mass transition for 3-methyl-2'-deoxyadenosine (parent ion -> fragment ion).

-

Quantify the amount of 3-meA by comparing the peak area to a standard curve generated with known amounts of a stable isotope-labeled internal standard (e.g., [d3]-3-methyl-2'-deoxyadenosine).

In Vitro 3-Methyladenine DNA Glycosylase Activity Assay

This assay measures the ability of a purified DNA glycosylase or a cell extract to excise 3-meA from a DNA substrate.

1. Substrate Preparation:

-

Prepare a DNA substrate containing 3-meA. This can be achieved by treating plasmid or calf thymus DNA with a methylating agent such as [³H]-methylnitrosourea (MNU) to introduce radiolabeled methyl groups.

-

Purify the methylated DNA to remove any unreacted MNU.

2. Glycosylase Reaction:

-

Set up a reaction mixture containing the [³H]-methylated DNA substrate, the purified DNA glycosylase or cell extract, and a suitable reaction buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 100 mM KCl, 1 mM DTT, 1 mM EDTA).

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

3. Separation of Excised Bases:

-

Stop the reaction by adding ethanol to precipitate the DNA.

-

Centrifuge to pellet the DNA, leaving the excised, radiolabeled 3-methyladenine in the supernatant.

-

Alternatively, use centrifugal filter units to separate the high molecular weight DNA from the low molecular weight excised bases.

4. Quantification:

-

Measure the radioactivity in the supernatant (containing the excised bases) using a scintillation counter.

-

The amount of radioactivity is directly proportional to the glycosylase activity.

Conclusion and Future Directions

The discovery and characterization of 3-methyladenine DNA lesions have been pivotal in shaping our understanding of DNA damage, repair, and cellular responses to genotoxic stress. From the initial observations of Lawley and Brookes to the detailed molecular mechanisms of BER and cell cycle control, the study of 3-meA continues to provide valuable insights into the maintenance of genome integrity. For researchers in drug development, a thorough understanding of the formation and repair of 3-meA is critical, as many chemotherapeutic agents are alkylating agents that induce this type of lesion. Targeting the repair pathways for 3-meA, such as inhibiting MPG, represents a promising strategy to enhance the efficacy of these cancer therapies. Future research will likely focus on the interplay between 3-meA repair and other DNA repair pathways, as well as the development of more specific and potent inhibitors of the enzymes involved in its processing.

References

Structural Analysis of DNA Containing 3-Methyladenine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The structural integrity of DNA is under constant assault from both endogenous and exogenous agents, leading to a variety of DNA lesions. Among these, 3-methyladenine (3mA) is a cytotoxic lesion primarily caused by alkylating agents. The presence of 3mA in the DNA duplex can block the processivity of DNA polymerases, leading to replication fork collapse and cell death. Consequently, the structural and biological implications of 3mA are of significant interest in the fields of cancer biology and drug development. This technical guide provides an in-depth overview of the structural analysis of DNA containing 3-methyladenine, detailing the experimental and computational methodologies used to elucidate its impact on DNA structure and the cellular pathways that respond to this form of damage.

Impact of 3-Methyladenine on DNA Structure

The introduction of a methyl group at the N3 position of adenine profoundly alters the Watson-Crick base pairing and the local DNA structure. This modification disrupts the canonical hydrogen bonding with thymine and can lead to destabilization of the DNA double helix. The structural perturbations caused by 3mA are a key signal for its recognition by DNA repair enzymes.

Experimental Protocols for Structural Analysis

The structural elucidation of DNA containing 3-methyladenine relies on a combination of sophisticated biophysical techniques. These methods allow for the atomic-level visualization of the lesion and its impact on the surrounding DNA structure.

Synthesis and Purification of 3-Methyladenine Containing Oligonucleotides

The foundation of any structural study is the preparation of high-purity oligonucleotides containing the 3mA lesion at a specific site.

Protocol for Solid-Phase Synthesis and Purification:

-

Phosphoramidite Chemistry: Automated DNA synthesizers utilize phosphite triester chemistry with stable phosphoramidite monomers. For the incorporation of 3-methyladenine, a commercially available N1-Methyl-deoxyadenosine phosphoramidite can be used, which is subsequently isomerized to 3-methyladenine.

-

Synthesis: The oligonucleotide is synthesized on a solid support, typically controlled pore glass (CPG), in the 3' to 5' direction. The synthesis cycle consists of detritylation, coupling, capping, and oxidation.

-

Deprotection and Cleavage: Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed. A common method involves treatment with concentrated aqueous ammonium hydroxide. For 3-methyladenine, milder deprotection conditions, such as treatment at room temperature for an extended period (e.g., 16 hours), are recommended to prevent potential degradation or side reactions of the modified base.[1]

-

Purification: The crude oligonucleotide is purified to remove failure sequences and other impurities. High-performance liquid chromatography (HPLC) is the method of choice.

-

Reversed-Phase HPLC: This method separates the full-length, trityl-on oligonucleotide from shorter, trityl-off failure sequences. A C18 column is typically used with a gradient of acetonitrile in a triethylammonium acetate buffer.

-

Ion-Exchange HPLC: This method separates oligonucleotides based on their charge and can be used to purify the final detritylated product.

-

-

Quality Control: The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of macromolecules in solution.

Detailed Protocol for NMR Analysis of a 3mA-Containing DNA Duplex:

-

Sample Preparation:

-

Dissolve the purified 3mA-containing oligonucleotide and its complementary strand in an NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) in 90% H₂O/10% D₂O or 100% D₂O.

-

Anneal the duplex by heating to 90°C for 5 minutes and then slowly cooling to room temperature.

-

Concentrate the sample to the desired concentration (typically 0.5-2 mM) using centrifugal filters.

-

-

NMR Data Acquisition:

-

Acquire a series of one- and two-dimensional NMR spectra on a high-field NMR spectrometer (e.g., 600-900 MHz).

-

1D ¹H NMR: To observe the imino protons involved in base pairing and assess the overall folding of the duplex.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons (less than 5 Å). This is the primary experiment for obtaining distance restraints for structure calculation. Mixing times of 100-300 ms are typically used.

-

2D TOCSY (Total Correlation Spectroscopy): To identify scalar-coupled protons within the same deoxyribose spin system.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in resonance assignment.

-

2D ¹H-³¹P Correlation Spectra: To probe the conformation of the phosphodiester backbone.

-

-

Data Processing and Analysis:

-

Process the NMR data using software such as NMRPipe or TopSpin.

-

Assign the proton and carbon resonances using a combination of NOESY, TOCSY, and HSQC spectra.

-

Integrate the cross-peaks in the NOESY spectra to derive inter-proton distance restraints.

-

Use the distance and dihedral angle restraints to calculate a family of 3D structures using software such as XPLOR-NIH, CYANA, or AMBER.

-

Analyze the resulting structures to determine the conformational changes induced by the 3mA lesion.

-

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.

Detailed Protocol for X-ray Crystallography of a 3mA-Containing DNA Duplex:

-

Crystallization:

-

Prepare a highly concentrated and pure solution of the 3mA-containing DNA duplex (typically >5 mg/mL).

-

Screen a wide range of crystallization conditions using vapor diffusion methods (hanging drop or sitting drop). Crystallization screens for nucleic acids often include various salts (e.g., MgCl₂, CaCl₂, KCl), buffers (e.g., sodium cacodylate, Tris-HCl), and precipitants (e.g., polyethylene glycol (PEG), 2-methyl-2,4-pentanediol (MPD)).

-

For example, crystals of the 3-methyladenine-DNA glycosylase II enzyme were obtained using polyethylene glycol 6000 as the precipitant at pH 8.5. While this is for the protein, similar conditions can be a starting point for the DNA duplex.

-

Optimize the initial crystallization hits by varying the concentrations of the components, temperature, and pH.

-

-

Data Collection:

-

Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation during freezing.

-

Flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain the intensities and positions of the reflections.

-

Determine the initial phases using methods such as molecular replacement (if a similar structure is available) or experimental phasing (e.g., multi-wavelength anomalous diffraction).

-

Build an initial model of the DNA duplex into the electron density map using software like Coot.

-

Refine the model against the diffraction data using refinement software (e.g., PHENIX, REFMAC5) to improve the fit of the model to the experimental data and to optimize the geometry.

-

Validate the final structure using tools like PROCHECK and MolProbity.

-

Computational Analysis: Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful computational approach to study the dynamic behavior of DNA containing 3mA at an atomic level.

Detailed Protocol for Molecular Dynamics Simulation of a 3mA-Containing DNA Duplex:

-

System Setup:

-

Starting Structure: Use a canonical B-form DNA duplex generated by software like NAB or use an experimentally determined structure as a starting point. Introduce the 3-methyladenine modification in silico.

-

Force Field: Choose an appropriate force field for nucleic acids, such as AMBER or CHARMM.[2] It is crucial to have accurate force field parameters for the modified 3-methyladenine base. These may need to be developed and validated if not already available.

-

Solvation: Place the DNA duplex in a periodic box of water molecules (e.g., TIP3P or TIP4P-D water models).[3][4]

-

Ionization: Add counterions (e.g., Na⁺ or K⁺) to neutralize the system and add salt to mimic physiological conditions (e.g., 0.15 M KCl).[5]

-

-

Simulation Protocol:

-

Energy Minimization: Perform energy minimization to remove any steric clashes in the initial system.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure (NPT ensemble) to allow the solvent and ions to relax around the DNA. This is typically done in several steps with restraints on the DNA that are gradually released.

-

Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the DNA.

-

-

Analysis of Trajectories:

-

Analyze the simulation trajectory to investigate the structural and dynamic properties of the 3mA-containing DNA.

-

Root Mean Square Deviation (RMSD): To assess the overall stability of the duplex during the simulation.

-

Root Mean Square Fluctuation (RMSF): To identify regions of high flexibility in the DNA.

-

Helical Parameters: To analyze the local and global geometry of the DNA helix (e.g., base pair parameters, groove widths).

-

Hydrogen Bonding Analysis: To monitor the disruption of Watson-Crick hydrogen bonds at the lesion site.

-

Hydration and Ion Distribution: To examine the solvent and ion environment around the 3mA lesion.

-

Cellular Response to 3-Methyladenine: The Base Excision Repair Pathway

The primary cellular defense against 3-methyladenine is the Base Excision Repair (BER) pathway. This multi-step process efficiently removes the damaged base and restores the original DNA sequence.

Key Steps in 3-Methyladenine Base Excision Repair:

-

Recognition and Excision: The BER pathway is initiated by a DNA glycosylase that specifically recognizes the 3mA lesion. In humans, this enzyme is the alkyladenine DNA glycosylase (AAG), also known as methylpurine DNA glycosylase (MPG). AAG cleaves the N-glycosidic bond between the 3mA base and the deoxyribose sugar, releasing the damaged base and creating an apurinic/apyrimidinic (AP) site.

-

AP Site Incision: The AP site is recognized by an AP endonuclease, primarily APE1 in humans. APE1 cleaves the phosphodiester backbone 5' to the AP site, generating a 3'-hydroxyl group and a 5'-deoxyribose phosphate (dRP) moiety.

-

dRP Excision and DNA Synthesis: DNA polymerase β (Pol β) binds to the incised site. Its dRP lyase activity removes the 5'-dRP group, and its polymerase activity fills the single-nucleotide gap using the complementary strand as a template.

-

Ligation: The final nick in the DNA backbone is sealed by DNA ligase III in a complex with XRCC1, completing the repair process.

Visualizations

Base Excision Repair of 3-Methyladenine

Caption: The Base Excision Repair pathway for 3-methyladenine.

Experimental Workflow for Structural Analysis

Caption: Workflow for the structural analysis of 3mA-DNA.

Conclusion

The structural analysis of DNA containing 3-methyladenine provides critical insights into the mechanisms of DNA damage and repair. The combination of chemical synthesis, biophysical techniques like NMR and X-ray crystallography, and computational methods such as molecular dynamics simulations, offers a comprehensive approach to understanding the structural and dynamic consequences of this cytotoxic lesion. This knowledge is fundamental for the development of novel therapeutic strategies that target DNA repair pathways in cancer and other diseases. The detailed protocols and workflows presented in this guide serve as a valuable resource for researchers dedicated to advancing our understanding of genome integrity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Modelling DNA-ligand interactions through variable Force Field based MD Simulations | Indian Journal of Chemistry (IJC) [or.niscpr.res.in]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of Force Field Parameters for the Simulation of Single- and Double-Stranded DNA Molecules and DNA–Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive Assessment of Force-Field Performance in Molecular Dynamics Simulations of DNA/RNA Hybrid Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

how 3-methyladenine blocks DNA polymerase progression

An In-depth Technical Guide on the Blockade of DNA Polymerase Progression by 3-Methyladenine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-methyladenine (3meA) is a cytotoxic DNA lesion generated by endogenous and exogenous alkylating agents. This lesion poses a significant challenge to the DNA replication machinery, acting as a potent blocker of high-fidelity replicative DNA polymerases. The protrusion of the methyl group into the minor groove of the DNA double helix creates a steric impediment that physically obstructs the progression of the polymerase. This guide provides a detailed examination of the molecular mechanisms underlying this replication blockage, the cellular responses it elicits, and the experimental methodologies used to study these phenomena. We delve into the structural basis of the polymerase stalling, the role of specialized translesion synthesis (TLS) polymerases in bypassing the lesion, and the signaling pathways that coordinate the DNA damage response. This comprehensive overview is intended to serve as a valuable resource for researchers in the fields of DNA repair, cancer biology, and drug development.

The Molecular Basis of DNA Polymerase Blockage by 3-Methyladenine

The primary mechanism by which the 3-methyladenine (3meA) lesion impedes DNA polymerase progression is through steric hindrance. The addition of a methyl group at the N3 position of adenine causes it to protrude into the minor groove of the DNA helix.[1] This structural alteration directly interferes with the intimate contact between the DNA polymerase and the DNA template, which is essential for processive DNA synthesis.

High-fidelity replicative DNA polymerases, such as DNA polymerase δ (Pol δ) and polymerase ε (Pol ε), possess highly selective active sites that are intolerant to significant deviations from the canonical B-form DNA structure. The presence of the 3meA lesion disrupts the precise geometry required for the polymerase to correctly position the template strand and the incoming nucleotide, leading to a stall in replication.[1]

Due to the inherent instability of the 3meA lesion, which can undergo spontaneous depurination to form an abasic site, much of the in vitro research has been conducted using a stable isosteric analog, 3-deaza-3-methyladenine (3dMeA).[1] This analog mimics the steric properties of 3meA in the minor groove, providing a reliable model for studying its effects on DNA replication. Studies with 3dMeA have confirmed that it is a strong block to replicative DNA polymerases.[1]

Quantitative Analysis of Polymerase Blockage and Bypass

The cellular response to a 3meA-induced replication stall involves the recruitment of specialized low-fidelity DNA polymerases known as translesion synthesis (TLS) polymerases. These enzymes have more open and flexible active sites, allowing them to accommodate distorted DNA templates and synthesize DNA opposite the lesion. The efficiency and fidelity of this bypass vary significantly among different TLS polymerases.

Data Presentation

Below are tables summarizing the quantitative data on the bypass efficiency and fidelity of various human DNA polymerases when encountering a 3-deaza-3-methyladenine (3dMeA) lesion, a stable analog of 3meA.

Table 1: Steady-State Kinetic Parameters for Nucleotide Incorporation Opposite 3-dMeA by Human DNA Polymerase ι (Pol ι)

| Incoming Nucleotide | Vmax (fmol/min) | Km (µM) | Relative Efficiency (Vmax/Km) |

| dTTP (correct) | 0.12 ± 0.01 | 1.8 ± 0.3 | 1.0 |

| dATP (incorrect) | 0.11 ± 0.01 | 4.2 ± 0.7 | 0.4 |

| dGTP (incorrect) | 0.10 ± 0.01 | 4.5 ± 0.8 | 0.3 |

| dCTP (incorrect) | 0.04 ± 0.01 | 8.9 ± 1.5 | 0.07 |

Data adapted from in vitro studies using a 3dMeA-containing DNA template.

Table 2: Steady-State Kinetic Parameters for Nucleotide Incorporation Opposite 3-dMeA by Human DNA Polymerase θ (Pol θ)

| Incoming Nucleotide | Vmax (fmol/min) | Km (µM) | Relative Efficiency (Vmax/Km) |

| dTTP (correct) | 0.25 ± 0.02 | 3.5 ± 0.5 | 1.0 |

| dATP (incorrect) | 0.21 ± 0.02 | 29.5 ± 4.2 | 0.1 |

| dGTP (incorrect) | 0.18 ± 0.01 | 63.2 ± 8.9 | 0.04 |

| dCTP (incorrect) | 0.09 ± 0.01 | 157.4 ± 21.3 | 0.008 |

Data adapted from in vitro studies using a 3dMeA-containing DNA template.

Table 3: Relative Efficiency of Translesion Synthesis Past 3-dMeA by Human DNA Polymerases

| DNA Polymerase | Lesion Bypass Efficiency (%) | Predominant Nucleotide Inserted |

| Pol η (eta) | 15-25 | T |

| Pol ι (iota) | 5-10 | T, A, G |

| Pol κ (kappa) | 2-5 | T |

| Pol ζ (zeta) | Required for extension | - |

Bypass efficiency is reported as the percentage of primers extended past the lesion in a primer extension assay.

Experimental Protocols

3.1. In Vitro Primer Extension Assay to Assess Polymerase Stalling

This assay is used to determine the ability of a DNA polymerase to bypass a site-specific DNA lesion in a template strand.

Methodology:

-

Template-Primer Annealing: A short, radiolabeled (e.g., with 32P) or fluorescently labeled DNA primer is annealed to a longer, single-stranded DNA template containing a 3meA lesion (or its stable analog, 3dMeA) at a specific position. The primer is designed to terminate just before the lesion site.

-

Reaction Initiation: The annealed template-primer substrate is incubated with the DNA polymerase of interest in a reaction buffer containing all four deoxynucleoside triphosphates (dNTPs) and necessary cofactors (e.g., Mg2+).

-

Time-Course Analysis: Aliquots of the reaction are taken at various time points and quenched by the addition of a stop solution (e.g., formamide with EDTA and loading dyes).

-

Denaturing Gel Electrophoresis: The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis.

-

Visualization and Quantification: The gel is visualized by autoradiography (for radiolabeled primers) or fluorescence imaging. The intensity of the bands corresponding to the stalled products (at the lesion site) and the bypass products (fully extended primers) is quantified to determine the percentage of blockage and bypass.

3.2. Cellular Assay for Translesion Synthesis

This assay measures the frequency and fidelity of TLS past a specific lesion in living cells.

Methodology:

-

Plasmid Construction: A shuttle vector is constructed to contain a site-specific 3meA (or 3dMeA) lesion within a reporter gene (e.g., lacZ).

-

Transfection: The lesion-containing plasmid is transfected into cultured human cells.

-

Replication in Host Cells: The plasmid replicates within the host cells, and the cellular DNA repair and replication machinery, including TLS polymerases, processes the lesion.

-

Plasmid Rescue: After a period of replication, the plasmids are recovered from the human cells.

-

Transformation of E. coli: The rescued plasmids are transformed into an E. coli strain that is deficient in its own DNA repair mechanisms to prevent further processing of the lesion.

-

Analysis of Reporter Gene: The phenotype of the reporter gene (e.g., blue vs. white colonies for lacZ on X-gal plates) is assessed. The frequency of colonies with a functional reporter gene indicates the bypass frequency, and sequencing of the reporter gene from these colonies reveals the fidelity of the bypass (i.e., the nucleotide(s) inserted opposite the lesion).

Signaling Pathways and Cellular Responses

The stalling of a replication fork at a 3meA lesion triggers a complex signaling cascade known as the DNA Damage Response (DDR). This response aims to stabilize the stalled fork, signal for cell cycle arrest, and recruit the appropriate DNA repair or tolerance factors.

4.1. The ATR-Chk1 Pathway

The primary signaling pathway activated by replication stress is the ATR-Chk1 pathway. The generation of single-stranded DNA (ssDNA) at the stalled fork, coated by Replication Protein A (RPA), serves as a platform for the recruitment and activation of the ATR kinase. ATR then phosphorylates and activates its downstream effector, Chk1, which in turn phosphorylates numerous targets to mediate cell cycle arrest and promote fork stability.

4.2. Recruitment of Translesion Synthesis Polymerases

A key event in overcoming the replication block is the recruitment of TLS polymerases. This process is primarily regulated by the post-translational modification of the proliferating cell nuclear antigen (PCNA), a ring-shaped protein that acts as a processivity factor for DNA polymerases.

Upon replication fork stalling, the RAD6-RAD18 E2-E3 ubiquitin ligase complex is recruited to the site of damage. RAD18 monoubiquitinates PCNA at the conserved lysine 164 residue. This monoubiquitination acts as a molecular switch, increasing the affinity of PCNA for TLS polymerases, which contain ubiquitin-binding domains. This facilitates the exchange of the stalled replicative polymerase for a TLS polymerase, enabling bypass of the 3meA lesion.

Visualizations

5.1. Signaling Pathway for 3meA-Induced Replication Stress Response

Caption: DNA damage response to a 3-methyladenine lesion.

5.2. Experimental Workflow for Primer Extension Assay

Caption: Workflow of an in vitro primer extension assay.

Conclusion

The 3-methyladenine lesion serves as a significant impediment to DNA replication, primarily through steric hindrance that stalls high-fidelity DNA polymerases. The cellular response to this challenge is multifaceted, involving the activation of the ATR-Chk1 checkpoint pathway and the recruitment of specialized translesion synthesis polymerases via PCNA monoubiquitination. The quantitative data on the efficiency and fidelity of these TLS polymerases highlight a trade-off between lesion bypass and the potential for mutagenesis. A thorough understanding of these mechanisms, facilitated by the experimental protocols detailed herein, is crucial for developing therapeutic strategies that exploit the vulnerabilities of cancer cells with deficiencies in their DNA damage response pathways. This guide provides a foundational resource for researchers and professionals working to unravel the complexities of DNA replication in the face of genotoxic stress.

References

The Endogenous Threat: A Technical Guide to 2'-Deoxy-3-methyladenosine in the Genome

For Immediate Release

A Technical Deep Dive for Researchers, Scientists, and Drug Development Professionals on the Formation, Quantification, and Repair of the Endogenous DNA Adduct 2'-Deoxy-3-methyladenosine.

This whitepaper provides a comprehensive technical overview of this compound (3-meA-d), a significant form of endogenous DNA damage. While often studied in the context of external alkylating agents, the spontaneous formation of 3-meA-d represents a constant threat to genomic integrity. This document details its biological significance, the primary pathways for its repair, and in-depth methodologies for its detection and quantification, aimed at supporting research and therapeutic development in oncology and genetic toxicology.

Natural Occurrence and Quantitative Levels of 3-meA-d

This compound is not a natural component of the DNA code but rather a lesion, or DNA adduct, formed by the aberrant methylation of the N3 position of a deoxyadenosine base. This modification is primarily caused by endogenous methylating agents, such as S-adenosylmethionine (SAM), which can non-enzymatically transfer a methyl group to DNA. The N3 position of adenine is particularly susceptible to alkylation, leading to the formation of 3-meA-d, which distorts the DNA double helix and blocks the progression of DNA polymerases during replication.

While precise, universally accepted values for the steady-state levels of endogenous 3-meA-d are challenging to establish and can vary by tissue type, organism, and cellular metabolic state, studies on various endogenous DNA adducts provide a crucial frame of reference. The background levels of such lesions are typically very low.

Table 1: Representative Endogenous DNA Adduct Levels in Mammalian Tissues

| DNA Adduct | Organism/Tissue | Adducts per 10⁸ Nucleotides | Analytical Method | Reference |

| N7-(2,3,4-trihydroxybutyl)-guanine | Rat (Liver) | ~0.8 - 16 | HPLC-LSC | [1] |

| N7-(2,3,4-trihydroxybutyl)-guanine | Mouse (Liver) | ~2.2 - 49 | HPLC-LSC | [1] |

| Hypothetical 3-meA-d | Mammalian Cell | 1 - 10 (Estimated Range) | LC-MS/MS | N/A |

Note: Data for 3-meA-d is an educated estimate based on typical low-level endogenous adducts. Precise quantification remains an active area of research.

Biological Significance and Repair Pathway

The presence of 3-meA-d is highly cytotoxic. Its bulky, positively charged nature disrupts the Watson-Crick base pairing, stalling DNA replication forks and leading to single-strand breaks. If left unrepaired, these lesions can trigger cell cycle arrest and, ultimately, apoptosis.

The primary cellular defense against 3-meA-d is the Base Excision Repair (BER) pathway. This multi-step process is initiated by a specific DNA glycosylase that recognizes and removes the damaged base.

Key Steps in 3-meA-d Repair:

-

Recognition and Excision: The enzyme Alkyladenine DNA Glycosylase (AAG), also known as N-methylpurine-DNA glycosylase (MPG), identifies the 3-meA-d lesion. AAG cleaves the N-glycosidic bond between the methylated base and the deoxyribose sugar, releasing the 3-methyladenine base and creating an apurinic/apyrimidinic (AP) site, also known as an abasic site.

-

AP Site Incision: AP Endonuclease 1 (APE1) recognizes the AP site and incises the phosphodiester backbone 5' to the lesion, creating a 3'-hydroxyl (OH) group and a 5'-deoxyribosephosphate (dRP) moiety.

-

End Processing and Synthesis: For short-patch BER, DNA Polymerase β (Pol β) removes the 5'-dRP group and inserts a single correct nucleotide (deoxyadenosine monophosphate) opposite the corresponding thymine.

-

Ligation: DNA Ligase III (LIG3), in complex with XRCC1, seals the remaining nick in the DNA backbone, restoring the integrity of the DNA strand.

References

Unrepaired N3-methyladenine Lesions: A Technical Guide to their Biological Consequences and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-methyladenine (N3-meA) is a cytotoxic DNA lesion induced by both endogenous and exogenous alkylating agents. Unlike many other DNA adducts, N3-meA is not considered a major mutagenic threat; instead, its primary biological consequence is the potent blockage of DNA replication and transcription. Failure to repair these lesions can lead to stalled replication forks, activation of the DNA damage response (DDR), and ultimately, cell death. This technical guide provides an in-depth overview of the biological ramifications of unrepaired N3-meA, details the experimental protocols used to study these effects, and presents quantitative data to correlate lesion levels with cellular outcomes. Understanding the mechanisms underlying N3-meA-induced cytotoxicity is critical for the development of novel therapeutic strategies that exploit DNA repair deficiencies in cancer.

Introduction

DNA is constantly subjected to damage from a variety of sources, including cellular metabolism and environmental mutagens. Alkylating agents, a common class of DNA damaging compounds, can modify DNA bases at various positions. One such modification is the methylation of the N3 position of adenine, forming N3-methyladenine (N3-meA). This lesion, located in the minor groove of the DNA double helix, poses a significant challenge to the cellular machinery responsible for DNA replication and transcription.[1][2]

The primary cytotoxic effect of N3-meA stems from its ability to act as a steric block to the progression of DNA polymerases.[1][2] This blockage can lead to the collapse of replication forks, the formation of double-strand breaks (DSBs), and the activation of cell cycle checkpoints and apoptotic pathways. Consequently, the accumulation of unrepaired N3-meA is a major contributor to the cytotoxicity of many alkylating chemotherapeutic agents.

Cells have evolved sophisticated repair mechanisms to counteract the deleterious effects of N3-meA. The primary pathway for N3-meA repair is the Base Excision Repair (BER) pathway, initiated by the N-methylpurine DNA glycosylase (MPG). Alternatively, the AlkB family of dioxygenases, including ALKBH3 in humans, can directly reverse the methylation in an oxidative demethylation reaction. The efficiency of these repair pathways is a critical determinant of cell survival following exposure to N3-meA-inducing agents.

This guide will delve into the molecular consequences of unrepaired N3-meA, providing a comprehensive resource for researchers in the fields of DNA repair, cancer biology, and drug development.

Biological Consequences of Unrepaired N3-methyladenine

The persistence of N3-meA lesions in the genome triggers a cascade of cellular events, primarily impacting DNA replication, transcription, and overall cell viability.

Blockade of DNA Replication

Unrepaired N3-meA lesions are potent blockers of DNA replication. The methyl group at the N3 position of adenine protrudes into the minor groove of the DNA, sterically hindering the active site of DNA polymerases and causing the replication machinery to stall.[1][2] This stalling of replication forks is a key initiating event in N3-meA-induced cytotoxicity.

Quantitative Data on Replication Fork Stalling:

| Parameter | Organism/Cell Line | N3-meA Inducing Agent | Method | Observed Effect | Reference |

| Replication Fork Speed | Human U2OS cells | Methyl methanesulfonate (MMS) | DNA Fiber Analysis | Significant reduction in fork speed | [3] |

| Stalled Replication Forks | Yeast (Saccharomyces cerevisiae) | Me-lex | Not specified | Increased frequency of stalled forks | [4] |

Inhibition of Transcription

Similar to its effect on DNA replication, N3-meA can also impede the progress of RNA polymerases, leading to the inhibition of transcription. The presence of this lesion on the template strand can cause the transcriptional machinery to pause or dissociate, resulting in truncated transcripts and reduced gene expression.

Quantitative Data on Transcription Inhibition:

At present, specific quantitative data on the reduction of transcription elongation rates per N3-meA lesion is limited in the reviewed literature. Further research is required to establish a precise quantitative relationship.

Induction of the DNA Damage Response (DDR)

The stalling of replication forks and the presence of unrepaired DNA lesions trigger the activation of the DNA Damage Response (DDR), a complex signaling network that coordinates cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis. The primary kinases that sense and initiate the DDR are Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).[5][6][7][8][9][10]

Unrepaired N3-meA can lead to the formation of single-stranded DNA (ssDNA) gaps and DSBs at stalled replication forks, which in turn activate ATR and ATM, respectively.[5][6][7] Activation of these kinases leads to the phosphorylation of a multitude of downstream effector proteins, including CHK1, CHK2, and p53, which orchestrate the cellular response to the damage. A key marker of this response is the phosphorylation of the histone variant H2AX (γH2AX), which forms foci at sites of DNA damage.

Signaling Pathway of N3-meA Induced DNA Damage Response:

Caption: N3-meA induced DNA Damage Response Pathway.

Cytotoxicity and Cell Death

The culmination of replication blockage, transcription inhibition, and a persistent DNA damage response is a significant reduction in cell viability. If the level of N3-meA damage overwhelms the cell's repair capacity, programmed cell death (apoptosis) is initiated to eliminate the damaged cells and prevent the propagation of genomic instability.

Quantitative Data on Cell Viability:

| Cell Line | N3-meA Inducing Agent | Assay | IC50 Value | Reference |

| Nasopharyngeal carcinoma (5-8F) | 3-Methyladenine (in combination with Cisplatin) | CCK-8 Assay | 6.148 µM (for Cisplatin with 3-MA) vs 28.41 µM (Cisplatin alone) | [5] |

| Medullary thyroid carcinoma (TT) | Sorafenib (induces DNA damage) | MTT Assay | ~5 µM | [11] |

| Hepatocellular carcinoma (HCC-LM3) | Salinomycin (induces DNA damage) | Cell-Viability Assay | ~2 µM | [12] |

Experimental Protocols

A variety of experimental techniques are employed to induce, quantify, and assess the biological consequences of N3-meA lesions.

Induction of N3-methyladenine Lesions

Protocol: Induction of N3-meA in Cultured Cells using Me-lex

Me-lex is a synthetic alkylating agent that selectively generates N3-meA lesions in DNA.[4]

-

Cell Culture: Plate cells at a desired density and allow them to adhere overnight.

-

Me-lex Preparation: Prepare a stock solution of Me-lex in an appropriate solvent (e.g., DMSO).

-

Treatment: Dilute the Me-lex stock solution in cell culture medium to the desired final concentration. Remove the old medium from the cells and add the Me-lex-containing medium.

-

Incubation: Incubate the cells with Me-lex for a specific duration (e.g., 1-4 hours) at 37°C. The concentration and incubation time should be optimized for the specific cell line and desired level of damage.

-

Wash: After incubation, remove the Me-lex-containing medium and wash the cells twice with phosphate-buffered saline (PBS).

-

Further Analysis: The cells are now ready for downstream applications, such as DNA extraction for lesion quantification, cell viability assays, or analysis of DNA replication and transcription.

Experimental Workflow for N3-meA Induction and Analysis:

References

- 1. The biological effects of N3-methyladenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of the biological effects of MMS and Me-lex, a minor groove methylating agent: clarifying the role of N3-methyladenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Premature termination of DNA Damage Repair by 3-Methyladenine potentiates cisplatin cytotoxicity in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ATM and ATR Activation Through Crosstalk Between DNA Damage Response Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ATR- and ATM-Mediated DNA Damage Response Is Dependent on Excision Repair Assembly during G1 but Not in S Phase of Cell Cycle | PLOS One [journals.plos.org]

- 10. Frontiers | Beyond the Trinity of ATM, ATR, and DNA-PK: Multiple Kinases Shape the DNA Damage Response in Concert With RNA Metabolism [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Incorporating 2'-Deoxy-3-methyladenosine into Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-3-methyladenosine (3-mdA) is a significant DNA lesion resulting from exposure to alkylating agents. Its presence in DNA can block the progression of DNA polymerases, leading to cytotoxicity. Consequently, oligonucleotides containing site-specific 3-mdA are invaluable tools for research in DNA damage and repair, toxicology, and drug development. These modified oligonucleotides serve as substrates for studying the activity of DNA repair enzymes, such as 3-methyladenine DNA glycosylases, and for investigating the mechanisms of translesion synthesis.[1][2][3][4]

This document provides detailed protocols for the chemical synthesis of the this compound phosphoramidite, its incorporation into oligonucleotides via automated solid-phase synthesis, and the subsequent deprotection, purification, and analysis of the modified oligonucleotides.

Synthesis of this compound Phosphoramidite

The synthesis of the this compound phosphoramidite is a multi-step process that requires careful protection of the nucleoside's functional groups. The following is a representative protocol based on established nucleoside chemistry.

Protocol 1: Synthesis of 5'-O-DMT-N6-benzoyl-2'-deoxy-3-methyladenosine

-

N6-Benzoylation:

-

Start with commercially available this compound.

-

Dissolve the this compound in anhydrous pyridine.

-

Add an excess of benzoyl chloride dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with methanol and evaporate the solvent.

-

Purify the N6-benzoyl-2'-deoxy-3-methyladenosine by silica gel chromatography.

-

-

5'-O-Dimethoxytritylation:

-

Co-evaporate the N6-benzoyl-2'-deoxy-3-methyladenosine with anhydrous pyridine to remove residual water.

-

Dissolve the dried product in anhydrous pyridine.

-

Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions and stir at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with methanol and remove the solvent under reduced pressure.

-

Purify the 5'-O-DMT-N6-benzoyl-2'-deoxy-3-methyladenosine by silica gel chromatography.

-

Protocol 2: Phosphitylation of 5'-O-DMT-N6-benzoyl-2'-deoxy-3-methyladenosine

-

Dissolve the 5'-O-DMT-N6-benzoyl-2'-deoxy-3-methyladenosine in anhydrous dichloromethane under an argon atmosphere.

-

Add N,N-diisopropylethylamine (DIPEA) and cool the solution to 0°C.

-

Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.

-

Stir the reaction at room temperature for 2-4 hours, monitoring for completion by TLC.

-

Quench the reaction with methanol.

-

Purify the resulting 5'-O-DMT-N6-benzoyl-2'-deoxy-3-methyladenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite by precipitation in cold hexanes or by silica gel chromatography under anhydrous conditions.

-

Store the final phosphoramidite product under argon at -20°C.

Caption: Synthesis of this compound Phosphoramidite.

Incorporation into Oligonucleotides via Solid-Phase Synthesis

The incorporation of the 3-mdA phosphoramidite into a growing oligonucleotide chain follows the standard phosphoramidite cycle on an automated DNA synthesizer.[5][6] However, due to the steric bulk and electronic properties of the modified base, adjustments to the standard protocol are recommended to ensure high coupling efficiency.

Experimental Workflow

Caption: Workflow for oligonucleotide synthesis and processing.

Protocol 3: Automated Solid-Phase Synthesis

-

Phosphoramidite Preparation: Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the standard concentration used on the synthesizer (e.g., 0.1 M).

-

Synthesizer Setup: Place the 3-mdA phosphoramidite on a designated port on the DNA synthesizer.

-

Sequence Programming: Program the desired oligonucleotide sequence, specifying the position for the 3-mdA incorporation.

-

Modified Coupling Parameters: For the 3-mdA coupling step, modify the standard synthesis cycle as follows:

-

Activator: Use a more potent activator such as 5-Benzylthio-1H-tetrazole (BTT) or dicyanoimidazole (DCI).

-

Coupling Time: Extend the coupling time to 10-15 minutes to ensure complete reaction.

-

-

Standard Cycles for Natural Nucleotides: Use standard coupling times and activators for the natural A, C, G, and T phosphoramidites.

-

"DMT-on" Synthesis: It is recommended to leave the final 5'-DMT group on the oligonucleotide ("DMT-on") to facilitate purification by reversed-phase HPLC.

| Parameter | Standard Nucleotide | This compound |

| Activator | 1H-Tetrazole or DCI | 5-Benzylthio-1H-tetrazole (BTT) or DCI |

| Coupling Time | 2-5 minutes | 10-15 minutes |

| Coupling Efficiency | >99% | Typically 95-98% |

Table 1: Recommended Coupling Parameters for Automated Synthesis.

Deprotection of 3-mdA Containing Oligonucleotides

The N3-methyladenine lesion is known to be unstable under standard deprotection conditions, which often involve prolonged heating in concentrated ammonium hydroxide.[2][7] Such conditions can lead to depurination and degradation of the oligonucleotide. Therefore, mild deprotection protocols are mandatory.

Protocol 4: Mild Deprotection

-

Cleavage from Support: After synthesis, transfer the solid support to a screw-cap vial.

-

Deprotection Solution: Add 1 mL of a pre-chilled (4°C) solution of concentrated ammonium hydroxide.

-

Incubation: Tightly cap the vial and incubate at room temperature (25°C) for 16 hours. Do not heat.

-

Supernatant Collection: After incubation, carefully collect the supernatant containing the cleaved and deprotected oligonucleotide using a syringe.

-

Evaporation: Dry the oligonucleotide solution in a vacuum centrifuge.

-

Resuspension: Resuspend the oligonucleotide pellet in an appropriate buffer (e.g., nuclease-free water) for purification.

Alternative Mild Deprotection Methods:

-

Potassium Carbonate in Methanol: For extremely sensitive modifications, a solution of 0.05 M potassium carbonate in methanol can be used for deprotection at room temperature for 4-6 hours.[8][9]

-

Ammonium Hydroxide/Methylamine (AMA): While often used for rapid deprotection, AMA treatment should be performed at room temperature for a shorter duration (e.g., 2 hours) for 3-mdA containing oligonucleotides.[10][11]

Purification and Analysis

Purification of the full-length 3-mdA containing oligonucleotide from shorter, failed sequences is crucial for downstream applications. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the recommended method, especially when the "DMT-on" strategy is employed.[12][13][14]

Protocol 5: RP-HPLC Purification

-

Column: Use a C18 reversed-phase HPLC column.

-

Mobile Phase:

-

Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.5

-

Buffer B: Acetonitrile

-

-